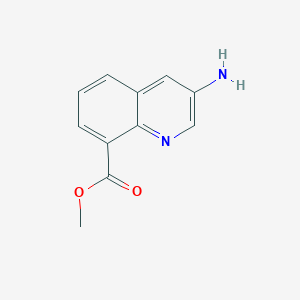
Methyl 3-aminoquinoline-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-aminoquinoline-8-carboxylate is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, with the molecular formula C11H10N2O2, is characterized by a quinoline ring system substituted with an amino group at the 3-position and a carboxylate ester group at the 8-position .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-aminoquinoline-8-carboxylate typically involves the functionalization of the quinoline ring. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with ethyl acetoacetate in the presence of a catalyst . Another approach is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as starting materials .
Industrial Production Methods: Industrial production of quinoline derivatives often employs transition metal-catalyzed reactions due to their efficiency and selectivity. For example, palladium-catalyzed cross-coupling reactions can be used to introduce various substituents onto the quinoline ring . Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free conditions, are gaining popularity in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-aminoquinoline-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as tin(II) chloride and iron powder are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nucleophilic substitutions may involve amines or thiols.
Major Products Formed:
Oxidation: Nitroquinoline derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Halogenated or alkylated quinoline derivatives.
Scientific Research Applications
Methyl 3-aminoquinoline-8-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 3-aminoquinoline-8-carboxylate is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. For example, 8-aminoquinoline derivatives are known to target the liver stages of Plasmodium parasites, making them effective antimalarial agents . The compound may also interact with DNA and enzymes, leading to its antimicrobial and antiviral effects .
Comparison with Similar Compounds
Methyl 8-aminoquinoline-3-carboxylate: Similar structure but with different substitution positions.
Primaquine: An 8-aminoquinoline used as an antimalarial drug.
Tafenoquine: Another 8-aminoquinoline with a longer half-life and used for malaria prophylaxis.
Uniqueness: Methyl 3-aminoquinoline-8-carboxylate is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other quinoline derivatives.
Properties
Molecular Formula |
C11H10N2O2 |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
methyl 3-aminoquinoline-8-carboxylate |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)9-4-2-3-7-5-8(12)6-13-10(7)9/h2-6H,12H2,1H3 |
InChI Key |
SIMSAXJLWWXSGA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC2=CC(=CN=C21)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















